(3-Chloro-2-hydroxypropyl) 4-methoxybenzoate
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Overview
Description
®-3-Chloro-2-hydroxypropyl 4-methoxybenzoate is an organic compound that belongs to the class of esters It is derived from 4-methoxybenzoic acid and is characterized by the presence of a chloro and hydroxy group on the propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Chloro-2-hydroxypropyl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with ®-3-chloro-2-hydroxypropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of ®-3-Chloro-2-hydroxypropyl 4-methoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-3-Chloro-2-hydroxypropyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC or CrO3 in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 3-chloro-2-oxopropyl 4-methoxybenzoate.
Reduction: Formation of 3-chloro-2-hydroxypropyl 4-methoxybenzyl alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-3-Chloro-2-hydroxypropyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-Chloro-2-hydroxypropyl 4-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chloro and hydroxy groups can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: A precursor in the synthesis of ®-3-Chloro-2-hydroxypropyl 4-methoxybenzoate.
3-Chloro-2-hydroxypropanol: Another precursor used in the synthesis.
4-Methoxybenzyl alcohol: A related compound with similar structural features.
Uniqueness
®-3-Chloro-2-hydroxypropyl 4-methoxybenzoate is unique due to the combination of functional groups it possesses, which imparts distinct chemical reactivity and potential biological activity. Its specific stereochemistry (R-configuration) can also influence its interactions and applications in various fields.
Properties
IUPAC Name |
(3-chloro-2-hydroxypropyl) 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4/c1-15-10-4-2-8(3-5-10)11(14)16-7-9(13)6-12/h2-5,9,13H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXAZFVNRQKMHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC(CCl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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